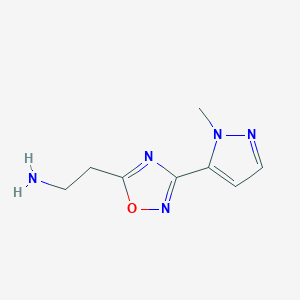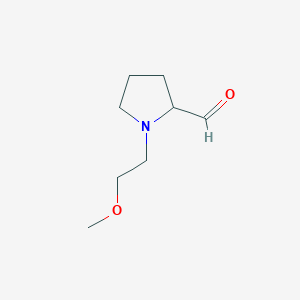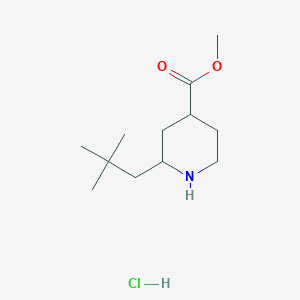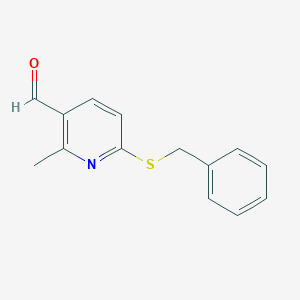
2-(3-(1-Methyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-5-yl)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-(1-Metil-1H-pirazol-5-il)-1,2,4-oxadiazol-5-il)etanamina es un compuesto heterocíclico que presenta tanto anillos de pirazol como de oxadiazol. Estas estructuras son conocidas por sus diversas actividades biológicas y a menudo se utilizan en el desarrollo de productos farmacéuticos y agroquímicos. La estructura única del compuesto le permite interactuar con varios objetivos biológicos, lo que lo convierte en un tema de interés en la investigación científica.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-(3-(1-Metil-1H-pirazol-5-il)-1,2,4-oxadiazol-5-il)etanamina generalmente implica la formación de los anillos de pirazol y oxadiazol seguidos de su acoplamiento. Un método común incluye:
Formación del anillo de pirazol: Esto se puede lograr mediante la reacción de hidracina con un compuesto de 1,3-dicarbonilo en condiciones ácidas.
Formación del anillo de oxadiazol: Esto implica la ciclización de una hidrazida con un óxido de nitrilo apropiado.
Reacción de acoplamiento: El paso final implica el acoplamiento de los intermediarios de pirazol y oxadiazol en condiciones básicas para formar el compuesto objetivo.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares pero optimizadas para la producción a gran escala. Esto incluye el uso de reactores de flujo continuo, cribado de alto rendimiento para condiciones de reacción óptimas y el uso de catalizadores para aumentar el rendimiento y reducir los tiempos de reacción.
Análisis De Reacciones Químicas
Tipos de reacciones
2-(3-(1-Metil-1H-pirazol-5-il)-1,2,4-oxadiazol-5-il)etanamina puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes como permanganato de potasio o peróxido de hidrógeno.
Reducción: La reducción se puede lograr utilizando agentes como hidruro de aluminio y litio.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica, particularmente en el grupo amina.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en un medio ácido.
Reducción: Hidruro de aluminio y litio en éter anhidro.
Sustitución: Haluros de alquilo en presencia de una base como hidróxido de sodio.
Productos principales
Oxidación: Formación de óxidos o derivados hidroxílicos correspondientes.
Reducción: Formación de derivados de amina reducidos.
Sustitución: Formación de derivados de etanamina sustituidos.
Aplicaciones Científicas De Investigación
2-(3-(1-Metil-1H-pirazol-5-il)-1,2,4-oxadiazol-5-il)etanamina tiene varias aplicaciones en la investigación científica:
Química: Utilizado como bloque de construcción en la síntesis de moléculas más complejas.
Biología: Se estudia por su potencial como inhibidor enzimático o modulador de receptores.
Medicina: Se investiga por sus posibles efectos terapéuticos, incluidas las actividades antiinflamatorias y antimicrobianas.
Industria: Utilizado en el desarrollo de agroquímicos y otros productos industriales.
Mecanismo De Acción
El mecanismo de acción de 2-(3-(1-Metil-1H-pirazol-5-il)-1,2,4-oxadiazol-5-il)etanamina implica su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas o receptores, alterando su actividad. Por ejemplo, puede inhibir una enzima uniéndose a su sitio activo, evitando el acceso del sustrato. Las vías exactas involucradas dependen del objetivo biológico específico que se está estudiando.
Comparación Con Compuestos Similares
Compuestos similares
- Ácido 3-(1-Metil-1H-pirazol-5-il)acrílico
- Ácido 5-(1-Metil-1H-pirazol-4-il)-3-isoxazolcarboxílico
- Ácido [3-(1-Metil-1H-pirazol-5-il)fenil]borónico
Unicidad
2-(3-(1-Metil-1H-pirazol-5-il)-1,2,4-oxadiazol-5-il)etanamina es único debido a la presencia de ambos anillos de pirazol y oxadiazol, que confieren distintas propiedades químicas y biológicas. Esta estructura de doble anillo permite interacciones versátiles con varios objetivos biológicos, lo que lo convierte en un compuesto valioso en la investigación y el desarrollo.
Propiedades
Fórmula molecular |
C8H11N5O |
|---|---|
Peso molecular |
193.21 g/mol |
Nombre IUPAC |
2-[3-(2-methylpyrazol-3-yl)-1,2,4-oxadiazol-5-yl]ethanamine |
InChI |
InChI=1S/C8H11N5O/c1-13-6(3-5-10-13)8-11-7(2-4-9)14-12-8/h3,5H,2,4,9H2,1H3 |
Clave InChI |
YMHAEGSEWSNJGO-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=CC=N1)C2=NOC(=N2)CCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-(p-Tolyl)-3-azabicyclo[3.1.1]heptane hydrochloride](/img/structure/B11790214.png)


![3-Chloropyrido[2,3-d]pyridazin-5(6H)-one](/img/structure/B11790249.png)



![3,3-Dimethyl-1-(piperazine-1-carbonyl)bicyclo[2.2.1]heptan-2-one](/img/structure/B11790257.png)
![1-([1,1'-Biphenyl]-4-yl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11790263.png)
![1-(5-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1H-pyrazole-3-carboxylic acid](/img/structure/B11790276.png)
![4,6-Dibromo-2-(3-iodophenyl)-2H-benzo[d][1,2,3]triazol-5-amine](/img/structure/B11790284.png)
